molecular formula C20H26O3 B009954 7-Oxokaurenolide CAS No. 19794-40-2

7-Oxokaurenolide

Cat. No. B009954
CAS RN: 19794-40-2
M. Wt: 314.4 g/mol
InChI Key: VCCKBMBRVGBEIV-UFUZVNNQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Oxokaurenolide is a natural product that has attracted the attention of researchers due to its unique chemical structure and potential therapeutic applications. It is a lactone derivative that has been isolated from various sources, including marine sponges, fungi, and plants. The compound has been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.

Scientific Research Applications

Anti-Asthmatic Effects

7-Oxokaurenolide, as a diterpene acid isolated from Aralia cordata root, demonstrates potential anti-asthmatic effects. This compound has been studied for its ability to inhibit specific airway resistance in IgE-mediated asthma models in guinea pigs. 7-Oxokaurenolide effectively reduces inflammation, pain, and spasm, aligning with its traditional use in Korean medicine. Its action is characterized by dose-dependent anti-asthmatic effects, suppressing recruitment of eosinophils and neutrophils, and inhibiting the release of histamine and other chemical mediators in the bronchoalveolar lavage fluid (BALF) (Cho et al., 2010).

NF-κB-mediated Anti-Inflammatory Activity

7-Oxokaurenolide exhibits significant anti-inflammatory activity through NF-κB inhibition. Studies have shown that it suppresses pro-inflammatory cytokines in various animal models. Microarray-based gene expression studies revealed that this compound inhibits multiple inflammatory pathways, particularly by inhibiting NF-κB related transcripts. This was further validated in clinical settings using freshly isolated synovial cells from rheumatoid arthritis patients, demonstrating its potential in treating inflammatory diseases (Fonseca et al., 2011).

properties

CAS RN

19794-40-2

Product Name

7-Oxokaurenolide

Molecular Formula

C20H26O3

Molecular Weight

314.4 g/mol

IUPAC Name

(1S,2S,5R,8R,10R,13R,17S)-1,13-dimethyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecane-9,12-dione

InChI

InChI=1S/C20H26O3/c1-11-9-20-10-12(11)5-6-13(20)18(2)7-4-8-19(3)15(18)14(16(20)21)23-17(19)22/h12-15H,1,4-10H2,2-3H3/t12-,13+,14-,15+,18+,19-,20+/m1/s1

InChI Key

VCCKBMBRVGBEIV-UFUZVNNQSA-N

Isomeric SMILES

C[C@@]12CCC[C@@]3([C@H]1[C@H](C(=O)[C@]45[C@H]2CC[C@H](C4)C(=C)C5)OC3=O)C

SMILES

CC12CCCC3(C1C(C(=O)C45C2CCC(C4)C(=C)C5)OC3=O)C

Canonical SMILES

CC12CCCC3(C1C(C(=O)C45C2CCC(C4)C(=C)C5)OC3=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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